
2-(4-chloro-2-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chloro-2-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide” is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenoxy group and a phenyl-oxazolyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-chloro-2-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide” typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Oxazole Formation: The phenoxy intermediate is then subjected to cyclization with a nitrile oxide to form the oxazole ring.
Acetamide Formation: Finally, the oxazole intermediate is reacted with an acylating agent to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
反応の種類
酸化: この化合物は、特にフェノキシ環とオキサゾール環で酸化反応を起こす可能性があります。
還元: アセトアミド基で還元反応が起こり、アミンに変換される可能性があります。
置換: フェノキシ環のクロロ基は、他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核剤: ナトリウムメトキシド、tert-ブトキシドカリウム。
主要な生成物
酸化生成物: ヒドロキシル化誘導体。
還元生成物: アミノ誘導体。
置換生成物: 異なる置換基を持つフェノキシ誘導体。
4. 科学研究への応用
化学
触媒: 触媒反応における配位子として使用されます。
合成: より複雑な分子の合成における中間体。
生物学
酵素阻害: 特定の酵素の潜在的な阻害剤。
受容体結合: 特定の受容体への結合親和性について研究されています。
医学
創薬: 治療薬としての可能性について調査されています。
薬物動態: 吸収、分布、代謝、排泄特性について研究されています。
工業
材料科学: 特定の特性を持つ新素材の開発に使用されます。
農業: 殺虫剤や除草剤としての潜在的な用途。
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to certain receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
「2-(4-クロロ-2-メチルフェノキシ)-N-(3-フェニル-1,2-オキサゾール-5-イル)アセトアミド」の作用機序には、次のようなものがあります。
分子標的: 特定の酵素または受容体への結合。
関連する経路: 標的と関連する生化学経路の調節。
6. 類似の化合物との比較
類似の化合物
- 2-(4-クロロ-2-メチルフェノキシ)-N-(3-フェニル-1,2-オキサゾール-5-イル)プロピオンアミド
- 2-(4-クロロ-2-メチルフェノキシ)-N-(3-フェニル-1,2-オキサゾール-5-イル)ブチルアミド
独自性
- 構造上の違い: アセトアミド基に異なるアルキル鎖が存在すること。
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propionamide
- 2-(4-chloro-2-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butyramide
Uniqueness
- Structural Differences : The presence of different alkyl chains in the acetamide group.
- Functional Properties : Variations in biological activity and chemical reactivity.
特性
分子式 |
C18H15ClN2O3 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-9-14(19)7-8-16(12)23-11-17(22)20-18-10-15(21-24-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22) |
InChIキー |
JYGASYUGLYNLFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


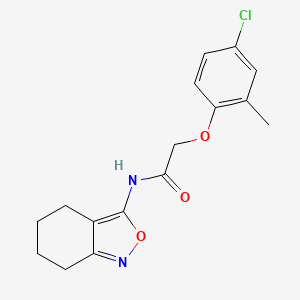
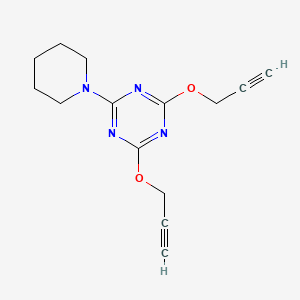
![6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390255.png)
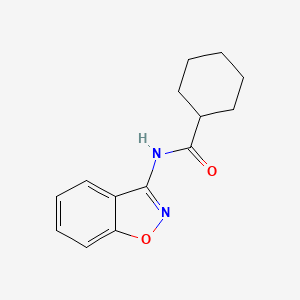
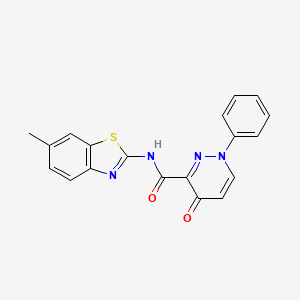
![3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11390266.png)
![4-tert-butyl-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11390274.png)
![ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11390278.png)
![4-(3-bromophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390281.png)
![1-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390285.png)
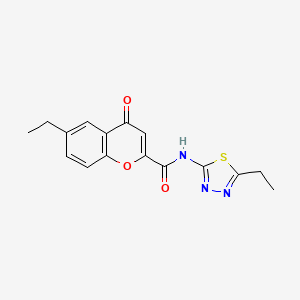
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11390289.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390303.png)
